molecular formula C5H8F3NS B14800027 2,2,2-trifluoro-N-propylethanethioamide

2,2,2-trifluoro-N-propylethanethioamide

Cat. No.: B14800027
M. Wt: 171.19 g/mol
InChI Key: VFAUAUHOLDMDJU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-propylethanethioamide: is an organic compound with the molecular formula C5H8F3NS It is characterized by the presence of trifluoromethyl and thioamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-propylethanethioamide typically involves the reaction of trifluoroacetic anhydride with propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-propylethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-N-propylethanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-propylethanethioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to significant biological effects. The thioamide group can participate in various chemical reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N-propylethanethioamide is unique due to the presence of both trifluoromethyl and thioamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C5H8F3NS

Molecular Weight

171.19 g/mol

IUPAC Name

2,2,2-trifluoro-N-propylethanethioamide

InChI

InChI=1S/C5H8F3NS/c1-2-3-9-4(10)5(6,7)8/h2-3H2,1H3,(H,9,10)

InChI Key

VFAUAUHOLDMDJU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=S)C(F)(F)F

Origin of Product

United States

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